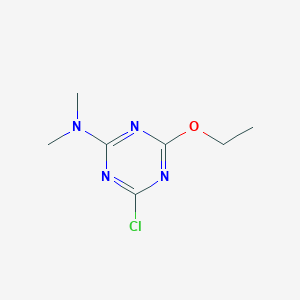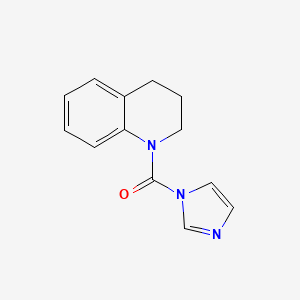
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine
Descripción general
Descripción
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro, ethoxy, and dimethylamine groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under conventional heating or microwave irradiation to achieve higher yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Aplicaciones Científicas De Investigación
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the production of herbicides, UV absorbers, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of UV absorption, the compound can undergo excited-state proton transfer (ESIPT) to deactivate harmful UV radiation .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its controversial role in food safety.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for other chemicals.
Uniqueness
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of chloro, ethoxy, and dimethylamine groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11ClN4O |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
4-chloro-6-ethoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H11ClN4O/c1-4-13-7-10-5(8)9-6(11-7)12(2)3/h4H2,1-3H3 |
Clave InChI |
RRYMNVKVNNTFAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=N1)N(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-](/img/structure/B8729763.png)
![5-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8729764.png)

![4-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8729782.png)

![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)


![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)
![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)



